Barbituric Acid, 5-Allyl-1,3-Diphenyl- is a derivative of barbituric acid, a compound first synthesized in 1864 by Adolf von Baeyer. Barbituric acid itself is not pharmacologically active but serves as a precursor for various barbiturate medications that have sedative and hypnotic properties. The specific compound, 5-allyl-1,3-diphenylbarbituric acid, features an allyl group at the C-5 position and diphenyl groups at the C-1 and C-3 positions of the pyrimidine ring structure.
Barbituric acid derivatives are synthesized from urea and malonic acid or its derivatives. The specific compound has been studied for its potential pharmacological applications and is classified under the broader category of barbiturates, which are known for their central nervous system depressant effects.
Barbituric acid derivatives are classified as heterocyclic compounds, specifically pyrimidine derivatives. They are recognized for their diverse biological activities, including sedative, anticonvulsant, and anxiolytic effects. The classification of 5-allyl-1,3-diphenylbarbituric acid falls within the category of controlled substances due to its potential for misuse.
The synthesis of 5-allyl-1,3-diphenylbarbituric acid typically involves the following steps:
The reaction conditions may vary depending on the specific method employed for allylation. Common solvents include dimethyl sulfoxide or acetone, and reactions are often conducted under reflux conditions to ensure complete conversion.
The molecular formula for 5-allyl-1,3-diphenylbarbituric acid is with a molecular weight of approximately 244.246 g/mol. The compound features a pyrimidine ring with three substituents:
The chemical structure can be represented using various formats including InChI and SMILES notation. The InChIKey for this compound is WOIGZSBYKGQJGL-UHFFFAOYSA-N .
5-Allyl-1,3-diphenylbarbituric acid can participate in several chemical reactions typical of barbiturate derivatives:
Reactions involving this compound typically require controlled conditions to avoid decomposition or unwanted side reactions. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography are often employed to monitor reaction progress.
The mechanism of action for 5-allyl-1,3-diphenylbarbituric acid is primarily through its interaction with gamma-aminobutyric acid receptors in the central nervous system. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to increased sedation and anxiolytic effects.
Studies indicate that modifications at the C-5 position significantly influence the pharmacological profile of barbiturates, affecting their potency and duration of action .
The physical properties include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases and literature .
5-Allyl-1,3-diphenylbarbituric acid has potential applications in various scientific fields:
Research continues into optimizing its properties for medicinal use while minimizing side effects associated with traditional barbiturates .
Barbituric acid, first synthesized by Adolf von Baeyer in 1864 through the condensation of urea and malonic acid, initially lacked pharmacological activity. The breakthrough came in 1903 when Emil Fischer and Joseph von Mering discovered that 5,5-disubstituted derivatives like barbital (diethylbarbituric acid) exhibited potent sedative-hypnotic properties, leading to its clinical introduction in 1904 [1] [6]. This marked the dawn of barbiturate-based therapeutics, with over 2,500 derivatives synthesized in the 20th century, 50 of which entered clinical use [6]. Early derivatives prioritized modifications at the C-5 position to optimize physicochemical properties and biological activity. For example:
Table 1: Evolution of Key Barbiturate Derivatives and Pharmacological Roles
| Compound | Substituents | Pharmacological Role | Structural Innovation |
|---|---|---|---|
| Barbital (1904) | 5,5-diethyl | Long-acting sedative | First active 5,5-disubstituted |
| Phenobarbital (1912) | 5-phenyl-5-ethyl | Anticonvulsant | Aryl introduction for selectivity |
| Secobarbital (1930) | 5-allyl-5-(1-methylbutyl) | Short-acting hypnotic | Allyl group for rapid metabolism |
| Thiopental (1934) | 5-ethyl-5-(1-methylbutyl)-2-thio | Ultra-short anesthetic | Sulfur substitution at C-2 |
Barbiturates primarily exerted effects via GABA_A receptor modulation. Unlike benzodiazepines, they prolonged chloride channel opening duration, enhancing neuronal inhibition. Research identified binding at intersubunit sites (e.g., β⁺–α⁻ and α⁺–β⁻ interfaces) within the transmembrane domain, influencing receptor subtypes differentially [8]. This mechanistic understanding spurred targeted designs, such as phenyl-substituted analogs for anticonvulsant specificity [5].
The strategic incorporation of allyl (–CH₂CH=CH₂) and phenyl (C₆H₅–) groups at C-5 represented pivotal innovations to fine-tune drug efficacy and kinetic profiles.
5-Allyl substituents:
Phenyl substituents:
Table 2: Physicochemical Impact of Allyl/Phenyl Substituents on Barbiturates
| Substituent Combination | Representative Compound | pKa | Log P | Solubility Profile |
|---|---|---|---|---|
| 5,5-Dialkyl | Barbital (diethyl) | 7.9 | 0.65 | Low organic solvent solubility |
| 5-Allyl-5-alkyl | Secobarbital | 7.9 | 2.10 | Moderate ethanol solubility |
| 5-Phenyl-5-alkyl | Phenobarbital | 7.4 | 1.47 | Low water solubility |
| 5-Allyl-1,3-diphenyl | 5-Allyl-1,3-diphenylbarbituric acid | ~8.0* | High* | High in acetone/ethanol; low aqueous [2] |
*Estimated from structural analogs
The fusion of both groups culminated in compounds like 5-allyl-1,3-diphenylbarbituric acid (CAS 743-45-3), where:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: